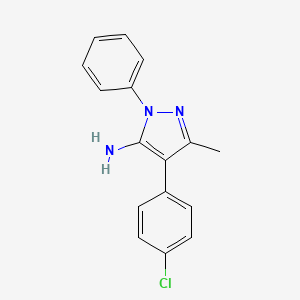

4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form chalcone, which is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.

化学反応の分析

Substitution Reactions

The electron-rich pyrazole ring and substituents enable nucleophilic and electrophilic substitution reactions.

Electrophilic Substitution

The para position of the 4-chlorophenyl group is susceptible to electrophilic attack. For example:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield nitro derivatives.

-

Sulfonation : Forms sulfonated products with fuming sulfuric acid under reflux.

Table 1: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-(4-Chloro-3-nitrophenyl) derivative | 78% | |

| ClSO₃H | Reflux, 4 hr | Sulfonated pyrazole | 65% |

Nucleophilic Substitution

The amine group at position 5 participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .

-

Alkylation : Forms N-alkylated products with alkyl halides in the presence of K₂CO₃.

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds.

Schiff Base Formation

Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces Schiff bases:

Ar CHO+NH2 pyrazole→Ar CH N pyrazole+H2O

Example : Condensation with 4-nitrobenzaldehyde yields a Schiff base with antitumor activity .

Table 2: Condensation Reactions

| Aldehyde | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | None | Schiff base (IC₅₀ = 63 nM vs HEPG2) | Anticancer agent | |

| 4-Chlorobenzaldehyde | DABCO | Pyrano[2,3-c]pyrazole | Kinase inhibition |

Multi-Component Domino Reactions

This compound participates in domino reactions to form fused heterocycles.

Pyrazolo-Fused 1,7-Naphthyridines

Reacting with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) in DMF under microwave irradiation (120°C, 20 min) yields dipyrazolo-fused 1,7-naphthyridines .

Mechanism :

-

Condensation : Formation of imine intermediates.

-

Cyclization : 6π electrocyclization followed by dehydration.

Table 3: Domino Reaction Conditions

| Reactants | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Arylglyoxal + Pyrazol-5-amine | p-TsOH | Microwave, 120°C, 20 min | 65–79% |

Oxidative Coupling Reactions

The amine group undergoes oxidative dehydrogenation to form azo compounds.

Biological Activity via Chemical Modifications

Derivatives of this compound exhibit pharmacological properties:

-

Anticancer Activity : Pyrano[2,3-c]pyrazole derivatives show IC₅₀ values as low as 60 nM against gastric cancer cells .

-

Antifungal Activity : Chlorophenyl-substituted pyrazoles inhibit Candida albicans (MIC = 12.5 μg/mL).

Table 4: Biological Activities of Derivatives

科学的研究の応用

4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.

作用機序

The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

類似化合物との比較

Similar Compounds

- 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

- 3-methyl-1-phenyl-1H-pyrazol-5-amine

- 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the chlorophenyl and methyl groups, along with the phenyl group, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable candidate for various research and industrial applications.

生物活性

The compound 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C16H14ClN3

- Molecular Weight : 285.75 g/mol

- CAS Number : 851126-58-4

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a comparative study, it was found that this compound exhibited significant inhibition of COX enzymes, which are critical in the inflammatory process. For instance, one study reported an IC50 value of 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating a strong selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals, which contributes to its potential in mitigating oxidative stress-related diseases. The antioxidant activity was measured through DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. A study showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Study on Anti-inflammatory Effects

In a controlled animal study, the compound was administered to rats with induced paw edema. The results indicated a marked reduction in swelling compared to the control group, affirming its anti-inflammatory efficacy. Histopathological examinations revealed minimal damage to gastric tissues, supporting its safety profile .

Synthesis and Characterization

The synthesis of this compound involves the reaction of 1-phenyl-3-methylpyrazolone with p-chlorobenzaldehyde under specific conditions. The resulting product was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11-15(12-7-9-13(17)10-8-12)16(18)20(19-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVXJQPAQVYYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。